2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester

Fragrance chemistry Perfumery raw materials Substantivity

Formulators face a trade-off between fragrance longevity and regulatory compliance. Ethyl geranate resolves this with substantivity exceeding 24 hours at 100% concentration-surpassing methyl geranate (>8 h) and geranyl acetate (~16 h)-while carrying completed RIFM safety clearance across all seven human health endpoints plus environmental safety. • >24 h substantivity: ≥50% longer fragrance signature vs. geranyl acetate; reduces musk fixative reliance. • Cramer Class I (low toxicity); IFRA-compliant; REACH pre-registered (2010/2013). • 95th percentile fine fragrance use level: 0.0000072% (RIFM, 2020). Ideal for woody-rose middle-to-base note bridging and stereoselective spiro ether synthesis.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 13058-12-3
Cat. No. B1594593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester
CAS13058-12-3
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)CCC=C(C)C
InChIInChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+
InChIKeyZPKNTCZTABQJPS-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Geranate: Technical Baseline & Compound Identity


2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester (CAS 13058-12-3), commonly referred to as ethyl geranate, is an acyclic monoterpenoid ester with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol [1]. It is the ethyl ester derivative of geranic acid and is structurally isomeric with geranyl acetate (CAS 105-87-3), the acetate ester of geraniol [2]. Ethyl geranate is classified as a Cramer Class I (low toxicological concern) fragrance ingredient by the Research Institute for Fragrance Materials (RIFM), with a global use volume below 0.1 metric tons per year as of 2015 [1]. Its physicochemical profile—logP (o/w) of approximately 4.1–4.5, water solubility of 6.885 mg/L at 25 °C, and vapor pressure of 0.009–0.018 mmHg—positions it as a moderately lipophilic, low-volatility ester suitable for fragrance middle-to-base note applications and as a synthetic intermediate [1][2].

Limitations of Generic Substitution for Ethyl Geranate


Ethyl geranate cannot be treated as a drop-in replacement for its closest structural analogs—methyl geranate, geranyl acetate, or geranic acid—because the ester group identity fundamentally governs three procurement-critical properties: fragrance substantivity, lipophilicity-driven formulation partitioning, and regulatory data coverage. The ethyl ester exhibits substantivity exceeding 24 hours at 100% concentration, while the methyl ester is reported at >8 hours on blotter and geranyl acetate at approximately 16 hours [1][2][3]. The logP differential of approximately 0.5–1.5 log units between ethyl geranate and methyl geranate translates to a 3- to 30-fold difference in octanol-water partitioning, which directly impacts fragrance release profiles, skin permeation, and solubilization in complex product matrices [1][4]. Furthermore, RIFM safety clearance for ethyl geranate explicitly relies on read-across from trans-methylgeranate for the genotoxicity endpoint, meaning that substitution with an analog lacking equivalent regulatory coverage introduces compliance risk for fragrance and personal care product formulators [1].

Ethyl Geranate: Differentiation from Structural Analogs


Fragrance Substantivity Advantage

Ethyl geranate demonstrates substantivity exceeding 24 hours at 100% concentration on standard blotter evaluation, as documented in the Good Scents Company organoleptic database [1]. This compares to a reported blotter tenacity of >8 hours for methyl geranate (CAS 1189-09-9) [2] and approximately 16 hours for geranyl acetate (CAS 105-87-3) [3]. The quantified difference represents at minimum a 50% longer substantivity versus geranyl acetate and at least 3-fold longer versus methyl geranate. This extended tenacity is attributable to the ethyl ester's lower vapor pressure and higher molecular weight compared to the methyl analog, slowing evaporative loss from substrates.

Fragrance chemistry Perfumery raw materials Substantivity

Lipophilicity Differential

Ethyl geranate exhibits a measured/estimated logP (o/w) range of approximately 4.14 to 4.48, based on EPI Suite estimation (log Kow 4.48) reported in the RIFM safety assessment [1] and XlogP3-AA of 3.80 with logP (o/w) of 4.136 from the Good Scents Company [2]. In contrast, methyl geranate (CAS 1189-09-9) is reported with a logP of 2.85 (Molbase) [3] to 3.98 (KOWWIN estimate) [4], representing a difference of approximately 0.5–1.6 log units. A difference of 1 log unit corresponds to a 10-fold difference in the octanol-water partition coefficient, significantly altering the compound's behavior in emulsion systems, its partitioning into fragrance delivery vehicles, and its dermal penetration potential.

Physicochemical profiling Formulation science Partition coefficient

Volatility Differential

Ethyl geranate has an estimated vapor pressure of 0.009 mmHg at 25 °C (TGSC [1]) to 0.0182 mmHg at 20 °C (EPI Suite, per RIFM [2]). Methyl geranate is reported with a vapor pressure of 0.0257 mmHg at 25 °C [3], representing approximately 1.4–2.9 times higher volatility for the methyl ester. This volatility differential is consistent with the higher boiling point of ethyl geranate (248.97 °C at 760 mmHg, EPI Suite [2]) compared to methyl geranate (247.4 °C at 760 mmHg [3]). The lower vapor pressure of ethyl geranate supports its functional role as a middle-to-base note in fragrance compositions, whereas the methyl ester, being more volatile, trends toward top-to-middle note behavior. BOC Sciences lists ethyl geranate specifically as a middle or base note ingredient .

Volatility Fragrance pyramid Vapor pressure

Genotoxicity Clearance Read-Across

The 2022 RIFM fragrance ingredient safety assessment for ethyl geranate (CAS 13058-12-3) cleared all seven human health endpoints plus environmental endpoints [1]. Critically, the genotoxicity endpoint was assessed exclusively via read-across from trans-methylgeranate (CAS 1189-09-9), as stated in the assessment: the sole analog selected for genotoxicity was trans-methylgeranate, with no analog selected for repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, local respiratory toxicity, or environmental toxicity [1]. This means ethyl geranate itself lacks direct experimental genotoxicity data in the RIFM database. For procurement decisions, this regulatory architecture implies that: (a) ethyl geranate benefits from the established safety profile of methyl geranate for genotoxicity, and (b) replacement of ethyl geranate with methyl geranate preserves this read-across chain, whereas substitution with geranyl acetate or geranic acid would require independent safety substantiation for endpoints where data may be absent.

Regulatory compliance Safety assessment Read-across

Olfactometric Differentiation

Ethyl geranate is characterized by a woody-rose-green odor profile with medium odor strength, as documented by the Good Scents Company [1] and confirmed by Parchem (mild woody-rose, green odor) and Bedoukian Research (rosy, floral, slightly green & fruity) [2]. Methyl geranate (CAS 1189-09-9), by contrast, is consistently described as waxy, green, and fruity . Geranyl acetate (CAS 105-87-3) presents a floral, rosy, waxy, herbal, and green profile . The critical differentiation is that ethyl geranate's woody character—absent from both the methyl ester and geranyl acetate—provides a unique organoleptic dimension for fragrance compositions targeting woody-floral accords, whereas the methyl ester is better suited to fruity-green compositions and geranyl acetate to classical rose-lavender formulations.

Organoleptic profiling Fragrance formulation Odor quality

Key Substrate for Theaspirane Analogs

Ethyl geranate serves as the specific alkylation substrate in the stereoselective synthesis of theaspirane analogs—spiro ether fragrance compounds with camphoraceous odors—as demonstrated by Weyerstahl and Schneider (1992) [1]. In this synthetic route, alkylation of ethyl geranate with bromo esters yields β,γ-unsaturated esters that are subsequently isomerized with DBU, cyclized, reduced, and cyclized again to form the target spiro ethers. The ethyl ester is explicitly required for this synthetic sequence because the steric and electronic properties of the ethoxy group influence the alkylation regioselectivity and the subsequent DBU-mediated double-bond isomerization. While the methyl ester could theoretically undergo analogous transformations, the published synthetic protocol has been optimized specifically for ethyl geranate as the starting material, and the olfactive properties of the resulting theaspirane analogs (camphoraceous intensity modulated by conformational flexibility) were characterized from this specific synthetic entry point [1].

Synthetic chemistry Spiro ethers Structure-odor correlation

Ethyl Geranate: Application Scenarios


Long-Lasting Woody-Floral Fragrance Formulations

Ethyl geranate's substantivity exceeding 24 hours at 100% concentration [1] makes it the preferred geranic acid ester for fine fragrance compositions where longevity is a purchase criterion. Compared to methyl geranate (>8 hours [2]) and geranyl acetate (~16 hours [3]), ethyl geranate provides a minimum 50% longer-lasting fragrance signature. Perfumers formulating woody-rose or woody-floral accords can use ethyl geranate as a middle-to-base note bridging material that sustains the green-rosy character well into the dry-down phase, reducing reliance on synthetic musk fixatives. The compound's IFRA-compliant status, cleared via the RIFM safety assessment [4], further supports its use in alcoholic fine fragrances at the 95th percentile concentration of 0.0000072% in the product category.

Procurement for EU REACH and IFRA Compliance

Ethyl geranate is REACH pre-registered (2010/2013) and has a completed RIFM safety assessment covering all seven human health endpoints plus environmental safety [1]. Its genotoxicity clearance via read-across from trans-methylgeranate [1] means that formulators procuring ethyl geranate inherit a defined regulatory data package. For procurement managers evaluating alternatives: replacing ethyl geranate with geranyl acetate or geranic acid may require commissioning additional toxicological studies if those materials lack equivalent endpoint coverage. Ethyl geranate's Cramer Class I (low toxicity) classification [1] and IFRA Standard compliance (no prohibition or restriction standard identified for this CAS) simplify regulatory dossier assembly for fragrance houses operating in the EU, US, and other IFRA-aligned jurisdictions.

Synthesis of Theaspirane-Type Spiro Ether Compounds

For academic and industrial synthetic chemistry groups developing novel spiro ether fragrance molecules, ethyl geranate is the only geranic acid ester with a peer-reviewed, stereoselective synthetic protocol leading to theaspirane analogs [1]. The Weyerstahl-Schneider route uses ethyl geranate as the alkylation substrate with bromo esters, followed by DBU isomerization, cyclization to spiro lactones, LiAlH₄ reduction to diols, and acid-catalyzed cyclization to target spiro ethers. The resulting compounds exhibit camphoraceous odors whose intensity is modulated by conformational flexibility—a structure-odor relationship elucidated specifically from the ethyl geranate starting material. Researchers seeking to explore this chemical space should procure ethyl geranate rather than the methyl ester to ensure protocol reproducibility.

Floral Volatile and Pollinator Semiochemical Research

Ethyl geranate has been identified as a naturally occurring floral volatile emitted by Anthurium salvadorense (Araceae) and is cataloged in the Pherobase database of floral semiochemicals [1][2]. Its Kovats retention index of 1332 on Equity-5 columns [2] provides a reference point for GC-MS identification in floral volatile research. While methyl geranate is also detected in plant volatiles, the ethyl ester's distinct chromatographic retention and mass spectrum enable unambiguous identification in complex floral headspace analyses. Researchers studying plant-pollinator chemical communication, particularly in Araceae, should include ethyl geranate as an authentic standard in their GC-MS workflows.

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